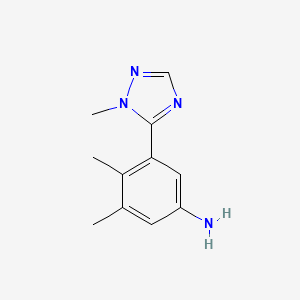
3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of both the triazole and aniline moieties in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 1-methyl-1h-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated products.
Scientific Research Applications
3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A similar compound with a triazole ring but different substitution pattern.
4-Methyl-1,2,4-triazole: Another triazole derivative with a single methyl group.
3,4-Dimethylaniline: An aniline derivative without the triazole ring.
Uniqueness
3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the presence of both the triazole and aniline moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3,4-dimethyl-5-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-9(12)5-10(8(7)2)11-13-6-14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
PLHJICCIRMSBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C2=NC=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















